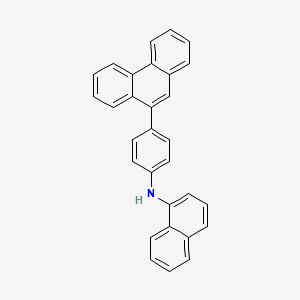

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine

Description

Properties

Molecular Formula |

C30H21N |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

N-(4-phenanthren-9-ylphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C30H21N/c1-4-12-26-21(8-1)10-7-15-30(26)31-24-18-16-22(17-19-24)29-20-23-9-2-3-11-25(23)27-13-5-6-14-28(27)29/h1-20,31H |

InChI Key |

FXMSUQRPTQFGHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

The compound’s structure comprises a naphthalen-1-amine group linked to a phenyl ring substituted with a phenanthren-9-yl moiety. Key synthetic routes include:

- Ullmann-type coupling for aryl-amine bond formation.

- Buchwald-Hartwig amination for palladium-catalyzed cross-coupling.

- Suzuki-Miyaura coupling for phenanthrene fragment introduction.

Ullmann Coupling-Based Synthesis

This classical method employs copper catalysts to couple aryl halides with amines. A representative protocol involves:

Reagents :

- 1-Naphthylamine

- 4-Bromo-(9-phenanthryl)benzene

- Copper(I) iodide

- 1,10-Phenanthroline (ligand)

Procedure :

- Combine 1-naphthylamine (1.0 equiv), 4-bromo-(9-phenanthryl)benzene (1.2 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

- Heat at 120°C under nitrogen for 24–48 hours.

- Purify via column chromatography (hexane/ethyl acetate, 9:1).

Challenges :

- Prolonged reaction times.

- Moderate yields due to competing side reactions (e.g., homocoupling).

Palladium-Catalyzed Buchwald-Hartwig Amination

This method offers superior regiocontrol and efficiency. A patented workflow () includes:

Catalytic System :

- Pd₂(dba)₃ (2 mol%)

- XPhos (8 mol%)

- Sodium tert-butoxide (2.0 equiv)

Steps :

- React 1-naphthylamine with 4-bromo-(9-phenanthryl)benzene in toluene at 100°C for 12 hours.

- Quench with NH₄Cl, extract with dichloromethane, and dry over MgSO₄.

- Purify via silica gel chromatography (hexane:DCM = 4:1).

Advantages :

- Shorter reaction times (8–12 hours).

- Tolerates electron-deficient aryl bromides.

Suzuki-Miyaura Coupling for Phenanthrene Integration

For modular synthesis, the phenanthrene moiety is introduced via Suzuki coupling ():

Reagents :

- 9-Phenanthreneboronic acid

- 4-Bromo-N-(naphthalen-1-yl)aniline

- Pd(PPh₃)₄ (5 mol%)

Conditions :

- Toluene/EtOH/H₂O (3:1:1), 90°C, 10 hours.

- Na₂CO₃ (2.0 equiv) as base.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10 hours | |

| Temperature | 90°C | |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | |

| Isolated Yield | 78% |

One-Pot Tandem Amination-Coupling

Recent advancements combine amination and coupling in a single pot ():

Protocol :

- Perform Ullmann coupling of 1-naphthylamine with 4-iodophenylboronic acid.

- Directly add 9-bromophenanthrene and Pd(OAc)₂ (3 mol%).

- Heat at 110°C for 18 hours.

Benefits :

- Reduces purification steps.

- Minimizes handling of air-sensitive intermediates.

Purification and Characterization

Purification Challenges :

- High molecular weight (395.5 g/mol) necessitates size-exclusion chromatography or recrystallization ().

- Common solvents: Toluene/hexane mixtures.

Analytical Data :

- ¹H NMR (CDCl₃): δ 8.75 (d, 2H, phenanthrene-H), 7.85–7.40 (m, 18H, aromatic-H).

- HPLC Purity : >98% (C18 column, MeOH/H₂O = 85:15).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Ullmann Coupling | 45–60 | 24–48 | Low | Moderate |

| Buchwald-Hartwig | 75–85 | 8–12 | High | High |

| Suzuki Coupling | 70–78 | 10 | Moderate | High |

| One-Pot Tandem | 68 | 18 | Moderate | Limited |

Industrial-Scale Considerations

- Catalyst Recycling : Pd recovery systems (e.g., polymer-supported ligands) reduce costs.

- Solvent Selection : Toluene preferred over DMF for lower toxicity and easier recycling.

- Byproduct Management : Distillation residues require incineration or specialized treatment.

Emerging Techniques

Chemical Reactions Analysis

Reaction Conditions and Key Features

-

Catalyst : Copper salts (e.g., Cu(OAc)₂) in the presence of sodium tert-butoxide.

-

Solvent : DMF.

-

Temperature : Typically 100°C.

-

Substrates : Compatible with diverse primary amines (alkyl, aryl, heteroaryl) and ortho-bromoaryl ketones.

-

Yields : Moderate to high (e.g., 45–93% for aryl naphthylamines) .

| Reaction Parameter | Details |

|---|---|

| Amine Substrates | Alkylamines (e.g., ethylamine), arylamines (e.g., aniline), heteroarylamines (e.g., 1-naphthylamine) |

| Alkyne | Terminal alkynes (e.g., phenylacetylene) |

| Ketone Substrates | ortho-Bromoaryl ketones with electron-donating/-withdrawing groups |

| Functional Group Tolerance | Phenolic hydroxyl groups, polar groups (e.g., CONH₂, COOEt) |

Reaction Mechanism

The cycloaromatizative amination proceeds via:

-

Copper-catalyzed C–H activation of the alkyne.

-

Insertion of the activated alkyne into the amine, forming a new C–N bond.

-

Cycloaromatization to form the naphthylamine core via annulation .

Comparative Analysis of Structural Analogues

| Compound | Key Reactivity | Distinctive Features |

|---|---|---|

| 4-(Phenanthren-9-yl)aniline | Strong electron-donating via phenanthrene | Simpler structure, fewer conjugated sites |

| N,N-Di(phenyl)-naphthalene-1-amine | Altered charge transport due to steric hindrance | Reduced solubility compared to polyaryl derivatives |

| 4-Aminophenyl-naphthalene | Enhanced solubility via amino group | Limited conjugation compared to polyaryl systems |

Scientific Research Applications

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine, a compound with the chemical formula C₃₀H₂₁N and a molecular weight of 395.49 g/mol, has garnered interest in organic electronics due to its unique aromatic structure. This structure features a naphthalene core connected to a phenyl group, further substituted with a phenanthrene moiety, giving it favorable photophysical properties.

Potential Applications in Organic Electronics

This compound shows significant potential in organic electronics, particularly in organic light-emitting diodes (OLEDs).

OLEDs Its favorable photophysical properties make it suitable for use in OLEDs. Interaction studies involving this compound assess parameters such as energy transfer efficiency and charge mobility by examining how the compound interacts with other organic materials in OLEDs. Understanding these interactions is crucial for optimizing device performance and stability.

Chemical Reactivity

The chemical reactivity of this compound is primarily influenced by its aromatic nature, which allows for electrophilic substitution reactions. The presence of the amine group enables the compound to participate in nucleophilic reactions, making it useful in synthesizing derivatives that can enhance its electronic properties. Additionally, it can undergo oxidation and reduction reactions, which are critical for tuning its electronic characteristics in various applications.

Structural Comparison

Several compounds share structural similarities with this compound.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Phenanthren-9-yl)aniline | Phenanthrene derivative | Strong electron-donating properties |

| N,N-Di(phenyl)-naphthalene-1-amine | Naphthalene derivative | Exhibits different charge transport characteristics |

| 4-Aminophenyl-naphthalene | Amino-substituted naphthalene | Potential for enhanced solubility |

Mechanism of Action

The mechanism of action of N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine involves its interaction with specific molecular targets. It can bind to various receptors or enzymes, altering their activity and leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Phenanthrene vs.

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents (e.g., in ) lower the LUMO energy, favoring electron injection in OLEDs.

- Schiff Bases : Imine derivatives (e.g., ) exhibit redox activity and antimicrobial properties but lack the thermal stability of aromatic amines.

Physicochemical Properties

Thermal Stability : Phenanthrene derivatives typically exhibit decomposition temperatures >300°C, outperforming naphthalene analogs .

Biological Activity

N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine is an organic compound with the chemical formula C₃₀H₂₁N and a molecular weight of 395.49 g/mol. It features a complex aromatic structure that consists of a naphthalene core linked to a phenyl group, which is further substituted with a phenanthrene moiety. This unique arrangement contributes to its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to its favorable photophysical properties.

The biological activity of this compound is primarily influenced by its aromatic nature, which facilitates electrophilic substitution reactions. The presence of the amine group allows the compound to engage in nucleophilic reactions, making it useful for synthesizing derivatives that can enhance its electronic properties. Additionally, it can undergo oxidation and reduction reactions, critical for tuning its electronic characteristics in various applications.

Interaction Studies

Research focusing on interaction studies involving this compound has examined its electronic interactions within materials and devices. These studies typically assess parameters such as energy transfer efficiency and charge mobility when the compound interacts with other organic materials in OLEDs or photovoltaic cells. Understanding these interactions is crucial for optimizing device performance and stability.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that compounds structurally similar to this compound, such as N-methyl-N-phenylnaphthalen-1-amines, have been identified as potent inducers of apoptosis. For instance, one analog demonstrated EC(50) values of 37, 49, and 44 nM in various cancer cell lines, indicating significant biological activity .

Apoptosis Induction

In one study, a series of N-methyl-N-phenylnaphthalen-1-amines were reported as effective inducers of apoptosis. The compound (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone exhibited a GI(50) value of 34 nM in T47D cells and arrested HCT116 cells in the G(2)/M phase before inducing apoptosis, showcasing the potential therapeutic applications of related compounds .

Binding Affinity Studies

Another area of interest is the binding affinity of related compounds to Major Urinary Protein (MUP). For example, 4-phenylnaphthalen-1-amine has shown a binding affinity significantly higher than other ligands, which highlights its potential utility in biochemical studies and cellular imaging applications.

Comparative Analysis

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C₃₀H₂₁N | Complex structure with potential applications in OLEDs |

| N-methyl-N-phenylnaphthalen-1-amines | C₁₆H₁₃N | Induces apoptosis; significant biological activity |

| 4-phenylnaphthalen-1-amine | C₁₆H₁₃N | Strong binding affinity to MUP; useful in cellular imaging |

Q & A

Q. What are the common synthetic routes for preparing N-(4-(Phenanthren-9-yl)phenyl)naphthalen-1-amine?

The compound is typically synthesized via condensation reactions or transition metal-catalyzed coupling. For example, Schiff base formation using 1-naphthylamine and substituted aldehydes under reflux in methanol (5–6 hours) is a standard approach . Palladium-catalyzed C–H activation (e.g., with Pd(OAc)₂) can also introduce phenanthrene groups, as demonstrated in analogous naphthalenamine derivatives . Purification often involves column chromatography with hexane/ethyl acetate/triethylamine solvent systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- UV-Vis spectroscopy : To confirm π→π* transitions in aromatic systems (λmax ~255 nm for similar naphthalenamines) .

- FT-IR : Identifies C=N stretches (~1632 cm⁻¹) and amine N–H vibrations (~3300 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves aromatic proton environments (δ 7.2–8.0 ppm for naphthalene/phenanthrene protons) and confirms amine connectivity .

- X-ray crystallography : Resolves molecular packing and bond angles (e.g., using SHELX software for refinement) .

Q. What safety precautions are recommended for handling this compound?

Store at –20°C in airtight, corrosion-resistant containers under inert gas (e.g., N₂). Use PPE (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse eyes/skin with water and seek medical aid .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts HOMO/LUMO energies and charge distribution. For example, exact-exchange terms improve accuracy in thermochemical calculations (average deviation: ±2.4 kcal/mol for atomization energies) . Basis sets like 6-31G(d) model π-conjugation effects in the phenanthrene-naphthalene system .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., bond-length variations) may arise from dynamic effects in solution vs. solid states. Multi-technique validation is essential:

Q. How can catalytic efficiency be improved in palladium-mediated syntheses?

Optimize reaction parameters:

- Ligand design : Bulky phosphines (e.g., PPh₃) enhance regioselectivity in C–H activation .

- Solvent effects : Polar aprotic solvents (DMF) improve Pd catalyst stability .

- Temperature : Reactions at 80–100°C balance yield and decomposition risks . Monitor progress via TLC and GC-MS to identify byproducts (e.g., diarylation side products) .

Q. What methodologies assess the compound’s potential in corrosion inhibition?

Electrochemical techniques (e.g., potentiodynamic polarization) measure inhibition efficiency in acidic media. Compare with analogous Schiff bases (e.g., (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine), which show ~90% efficiency at 10⁻³ M via adsorption on metal surfaces . Quantum chemical parameters (e.g., dipole moment, Fukui indices) correlate with experimental performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.